3-(苄氧基)环丁烷甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

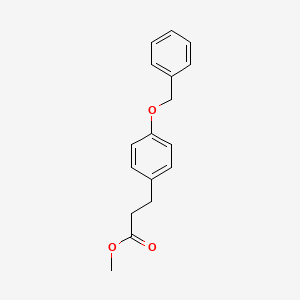

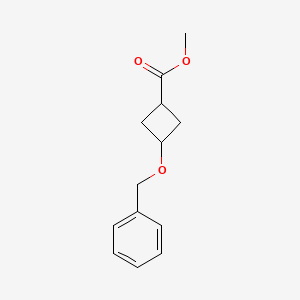

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a compound that can be inferred to have a cyclobutane core structure, a carboxylate functional group, and a benzyloxy substituent. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and reactivity of related cyclobutane derivatives, which can be used to infer properties and reactivity patterns of Methyl 3-(benzyloxy)cyclobutanecarboxylate.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate involved dimerization of a precursor under photoirradiation . Similarly, the synthesis of 3-methyl-2,5-dihydro-1-benzoxepin carboxylic acids utilized Stille coupling followed by Mitsunobu cyclization . These methods suggest that the synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate could also involve coupling reactions and cyclization steps.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can adopt different conformations. For example, the crystal structure of a related compound showed a slightly distorted square-planar arrangement of the cyclobutane ring . This information implies that Methyl 3-(benzyloxy)cyclobutanecarboxylate may also exhibit a planar or slightly distorted conformation, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions. The photochemical reaction of N-methylnaphthalene-1,8-dicarboximide with alkenes and dienes led to cyclobutane formation, indicating that cyclobutane rings can be formed or modified under photochemical conditions . This suggests that Methyl 3-(benzyloxy)cyclobutanecarboxylate might also undergo similar photochemical reactions to form new cyclobutane-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and substituents. The crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was stabilized by hydrogen bonding and van der Waals interactions . These interactions are crucial for the solid-state properties of the compound. Methyl 3-(benzyloxy)cyclobutanecarboxylate, with its benzyloxy substituent, is likely to have similar intermolecular interactions, affecting its melting point, solubility, and crystal structure.

科学研究应用

1. 光化学和连续流动合成Yamashita 等人 (2019) 探索了各种生物活性化合物的连续光流合成,强调了其在创建氘标记的环丁烷环系统中的用途。这项研究强调了 3-(苄氧基)环丁烷甲酸甲酯在合成药物候选物的内标物中的重要性,用于定量质谱分析,特别是在药代动力学研究中 (Yamashita, Nishikawa, & Kawamoto, 2019).

2. 天然产物合成和细胞毒性测试Li 等人 (2012) 从四叶椒中鉴定了新的环丁烷型诺木脂素,包括 3-(苄氧基)环丁烷甲酸甲酯的衍生物。评估了这些化合物对各种癌细胞系的细胞毒活性,表明此类衍生物在癌症研究中的潜力 (Li, Tong, & Huang, 2012).

3. 氨基酸衍生物和肽的合成Meijere 等人 (2010) 展示了 N-Boc-保护的 2-(苄氨基)环丁烯甲酸甲酯的合成。他们展示了这些衍生物在小肽中的掺入,表明该化合物与肽合成和生物有机化学相关 (Meijere et al., 2010).

4. 癌细胞系中的抗增殖研究Pavlova 等人 (2023) 研究了涉及 3-羟基-1,1-环丁烷二羧酸衍生物的新型化合物在各种癌细胞系中的抗增殖作用。这项研究突出了 3-(苄氧基)环丁烷甲酸甲酯衍生物在开发新的癌症治疗方法中的潜力 (Pavlova et al., 2023).

安全和危害

“Methyl 3-(benzyloxy)cyclobutanecarboxylate” is classified as a warning substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

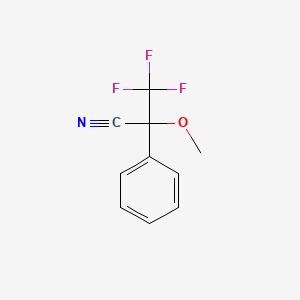

methyl 3-phenylmethoxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 |

Source

|

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5107-93-7, 84182-50-3 |

Source

|

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。